8-Epi pgf2alpha-D4
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Overview
Description
8-Epi Prostaglandin F2alpha-D4 is a deuterium-labeled analog of 8-iso Prostaglandin F2alpha. It is an isoprostane produced by the non-enzymatic peroxidation of arachidonic acid in membrane phospholipids . This compound is primarily used as an internal standard for the quantification of 8-iso Prostaglandin F2alpha by gas chromatography or liquid chromatography-mass spectrometry .
Preparation Methods
The synthesis of 8-Epi Prostaglandin F2alpha-D4 involves the incorporation of deuterium atoms at specific positions in the molecule. Industrial production methods involve the use of advanced chemical synthesis techniques to ensure high purity and yield of the deuterated product .
Chemical Reactions Analysis
8-Epi Prostaglandin F2alpha-D4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions in the molecule, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-Epi Prostaglandin F2alpha-D4 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Epi Prostaglandin F2alpha-D4 involves its interaction with specific molecular targets and pathways. It acts as a weak agonist of the thromboxane receptor in vascular smooth muscle, leading to vasoconstriction . Additionally, it inhibits platelet aggregation induced by certain agonists, which is mediated through its interaction with the thromboxane receptor . The compound also plays a role in modulating oxidative stress and inflammation by influencing the levels of reactive oxygen species and inflammatory mediators .
Comparison with Similar Compounds
8-Epi Prostaglandin F2alpha-D4 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in mass spectrometry . Similar compounds include:
8-iso Prostaglandin F2alpha: The non-deuterated version of 8-Epi Prostaglandin F2alpha-D4, used as a biomarker for oxidative stress.
15-F2t-Isoprostane: Another isoprostane used in oxidative stress research.
8-Isoprostane: A related compound used to study lipid peroxidation and oxidative stress.
These compounds share similar biological activities but differ in their specific applications and stability due to the presence or absence of deuterium atoms.
Properties
Molecular Formula |
C20H34O5 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17-,18+,19-/m1/s1/i5D2,8D2 |
InChI Key |
PXGPLTODNUVGFL-FFPNWKNKSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](CCCCC)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Origin of Product |
United States |
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